molecular formula C9H9ClN4 B3354431 1-Chloro-4-(1-methylhydrazinyl)phthalazine CAS No. 59275-77-3

1-Chloro-4-(1-methylhydrazinyl)phthalazine

Cat. No.: B3354431
CAS No.: 59275-77-3
M. Wt: 208.65 g/mol
InChI Key: FVWHMCXJZMLKPS-UHFFFAOYSA-N
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Description

“1-Chloro-4-(1-methylhydrazinyl)phthalazine” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 1,4-disubstituted phthalazines, which includes “this compound”, involves the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or secondary amines . The structure of the synthesized compounds is characterized by spectral data .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7ClN2 . The average mass is 178.618 Da and the monoisotopic mass is 178.029770 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 122-123°C, a predicted boiling point of 373.2±22.0 °C, and a predicted density of 1.292±0.06 g/cm3 . It is soluble in acetone and chloroform . The compound is a light orange crystalline solid .

Safety and Hazards

“1-Chloro-4-(1-methylhydrazinyl)phthalazine” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

Properties

IUPAC Name

1-(4-chlorophthalazin-1-yl)-1-methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-14(11)9-7-5-3-2-4-6(7)8(10)12-13-9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWHMCXJZMLKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(C2=CC=CC=C21)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497302
Record name 1-Chloro-4-(1-methylhydrazinyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59275-77-3
Record name 1-Chloro-4-(1-methylhydrazinyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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